molecular formula C6H7N3O2 B13113774 3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione

3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione

Cat. No.: B13113774
M. Wt: 153.14 g/mol
InChI Key: CDGMEVINJUWYLB-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione is a heterocyclic compound that features a fused pyrazine and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminopyrazole with a suitable dicarbonyl compound under acidic or basic conditions to form the desired fused ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione is unique due to its specific ring fusion and the resulting electronic and steric properties. These characteristics make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1,2,3,4-tetrahydropyrrolo[3,4-b]pyrazine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-5-3-4(6(11)9-5)8-2-1-7-3/h7-8H,1-2H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGMEVINJUWYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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